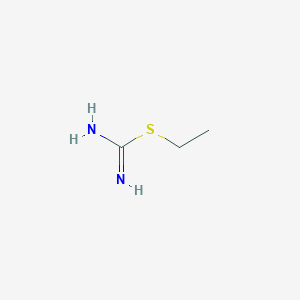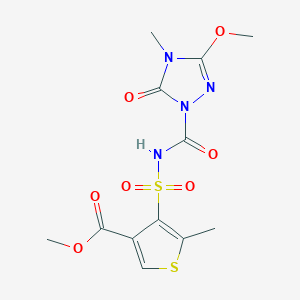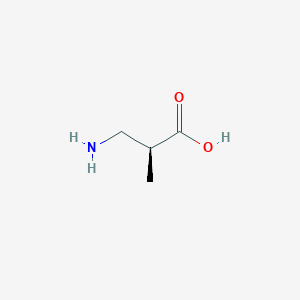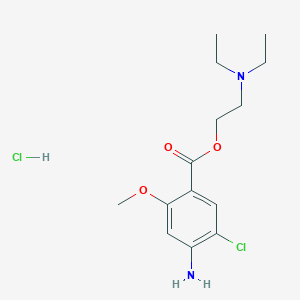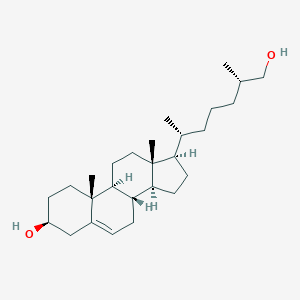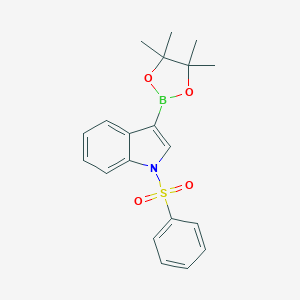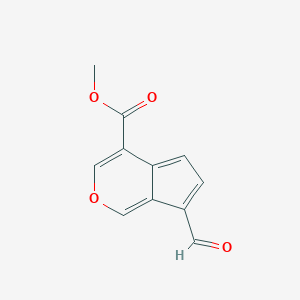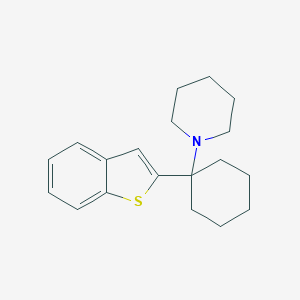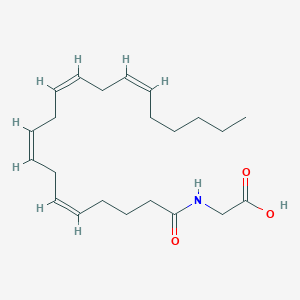
3,4-Dihydroisoquinoline-6,7-diol
Übersicht
Beschreibung
3,4-Dihydroisoquinoline-6,7-diol is a chemical compound . It is used as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline .
Synthesis Analysis
A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .Chemical Reactions Analysis
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .Physical And Chemical Properties Analysis
3,4-Dihydroisoquinoline-6,7-diol is a yellow to brownish crystalline powder or flakes .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dihydroisoquinolin derivatives have been synthesized and evaluated for their anticonvulsant activity . These compounds were tested using the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test .
- Methods of Application: The compounds were characterized by IR, 1H-NMR, 13C-NMR, and mass spectral data . The anticonvulsant activity was evaluated using the MES test and PTZ-induced seizure test .
- Results: Among the synthesized compounds, 9-(exyloxy)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one showed significant anticonvulsant activity in MES tests with an ED50 value of 63.31 mg/kg . It also demonstrated potent activity against PTZ-induced seizures .
Electrosynthesis
- Scientific Field: Nano Research
- Application Summary: 3,4-Dihydroisoquinoline has been used in the electrosynthesis of hydrogen . This process involves the electrocatalytic oxidation reaction of biomass-based derivatives .
- Methods of Application: Two new types of three-dimensional self-supported hollow microarrays containing CoNi layered double hydroxide (CoNi-LDH) and N-doped carbon nanosheets decorated with CoNi alloyed nanoparticles (CoNi-NC) on carbon cloth (CC) were prepared . These were used as efficient electrocatalysts for tetrahydroisoquinoline (THIQ) electrooxidation and hydrogen evolution reaction (HER), respectively .
- Results: The assembled flow-cell device with CC@CoNi-LDH anode and CC@CoNi-NC cathode only requires low cell voltage and electricity consumption of 1.6 V and 3.50 kWh per cubic meter of H2 (@25 mA·cm−2) .
Synthesis of 5,6-Dihydro-8H-isoquino[1,2-b]quinazolin-8-one
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dihydroisoquinoline can be used as a reactant to synthesize 5,6-Dihydro-8H-isoquino[1,2-b]quinazolin-8-one .
- Methods of Application: The synthesis involves a decarboxylative cyclization reaction with isatoic anhydride using tetrabutylammonium iodide (TBAI) .
- Results: The specific results or outcomes of this synthesis were not provided in the source .
Eigenschaften
IUPAC Name |
3,4-dihydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQVMIYUGOTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421366 | |
| Record name | 3,4-dihydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroisoquinoline-6,7-diol | |
CAS RN |
4602-83-9 | |
| Record name | 3,4-dihydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



